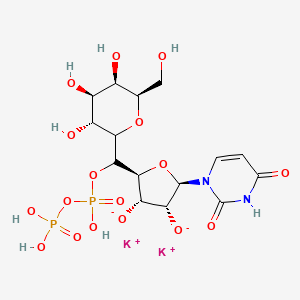
Uridine 5'-(trihydrogen diphosphate), mono-alpha-D-galactopyranosyl ester, dipotassium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Uridine 5’-(trihydrogen diphosphate), mono-alpha-D-galactopyranosyl ester, dipotassium salt is a nucleotide sugar involved in various biochemical processes. It is a derivative of uridine diphosphate (UDP) and plays a crucial role in the metabolism of carbohydrates. This compound is essential for the synthesis of glycoproteins, glycolipids, and polysaccharides.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of uridine 5’-(trihydrogen diphosphate), mono-alpha-D-galactopyranosyl ester, dipotassium salt typically involves the phosphorylation of uridine followed by glycosylation. The process begins with the phosphorylation of uridine using phosphoric acid and a suitable phosphorylating agent under controlled conditions. The resulting uridine diphosphate is then reacted with alpha-D-galactopyranosyl ester in the presence of a catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of raw materials, precise control of reaction conditions, and efficient separation techniques to ensure high purity and yield.
化学反応の分析
Types of Reactions
Uridine 5’-(trihydrogen diphosphate), mono-alpha-D-galactopyranosyl ester, dipotassium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form uridine 5’-(trihydrogen diphosphate), mono-alpha-D-galactopyranosyl ester, dipotassium salt oxide.
Reduction: It can be reduced to form uridine 5’-(trihydrogen diphosphate), mono-alpha-D-galactopyranosyl ester, dipotassium salt alcohol.
Substitution: The compound can undergo substitution reactions where the galactopyranosyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions.
Major Products
科学的研究の応用
Uridine 5’-(trihydrogen diphosphate), mono-alpha-D-galactopyranosyl ester, dipotassium salt has numerous scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex carbohydrates and glycoconjugates.
Biology: The compound is involved in the study of cellular metabolism and signaling pathways.
Medicine: It is used in the development of therapeutic agents for metabolic disorders and as a diagnostic tool.
Industry: The compound is utilized in the production of bioactive molecules and as a reagent in biochemical assays.
作用機序
The compound exerts its effects by participating in glycosylation reactions, where it acts as a glycosyl donor. It interacts with specific enzymes, such as glycosyltransferases, to transfer the galactopyranosyl group to acceptor molecules. This process is crucial for the formation of glycoproteins and glycolipids, which are essential for various cellular functions.
類似化合物との比較
Similar Compounds
- Uridine 5’-(trihydrogen diphosphate), mono-alpha-D-glucopyranosyl ester
- Uridine 5’-(trihydrogen diphosphate), mono-alpha-D-mannopyranosyl ester
- Uridine 5’-(trihydrogen diphosphate), mono-alpha-D-xylopyranosyl ester
Uniqueness
Uridine 5’-(trihydrogen diphosphate), mono-alpha-D-galactopyranosyl ester, dipotassium salt is unique due to its specific glycosylation properties and its role in the synthesis of galactose-containing biomolecules. Its distinct structure allows it to participate in unique biochemical pathways, making it valuable for targeted research and industrial applications.
特性
CAS番号 |
94481-69-3 |
|---|---|
分子式 |
C15H22K2N2O17P2 |
分子量 |
642.48 g/mol |
IUPAC名 |
dipotassium;(2R,3R,4S,5S)-2-(2,4-dioxopyrimidin-1-yl)-5-[[hydroxy(phosphonooxy)phosphoryl]oxy-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]methyl]oxolane-3,4-diolate |
InChI |
InChI=1S/C15H22N2O17P2.2K/c18-3-4-6(20)7(21)8(22)11(31-4)13(33-36(29,30)34-35(26,27)28)12-9(23)10(24)14(32-12)17-2-1-5(19)16-15(17)25;;/h1-2,4,6-14,18,20-22H,3H2,(H,29,30)(H,16,19,25)(H2,26,27,28);;/q-2;2*+1/t4-,6+,7+,8-,9+,10-,11?,12+,13?,14-;;/m1../s1 |
InChIキー |
MBNMYJHXDGEIGN-ULSSXSSCSA-N |
異性体SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)C(C3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)OP(=O)(O)OP(=O)(O)O)[O-])[O-].[K+].[K+] |
正規SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)C(C3C(C(C(C(O3)CO)O)O)O)OP(=O)(O)OP(=O)(O)O)[O-])[O-].[K+].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


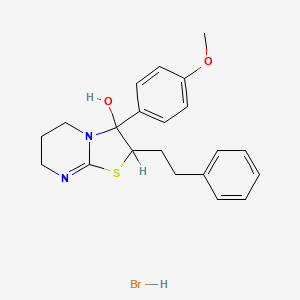
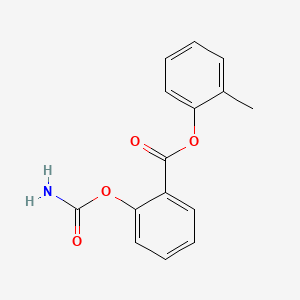
![Decyl 4-butyl-4-[[2-(decyloxy)-2-oxoethyl]thio]-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate](/img/structure/B12699528.png)
![[(3S,3aR,6S,6aS)-3-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12699541.png)
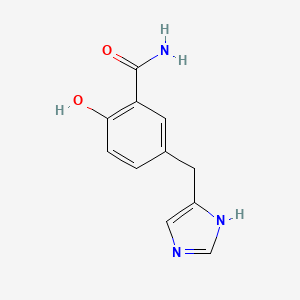
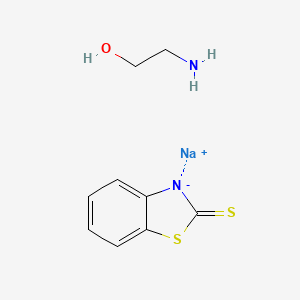


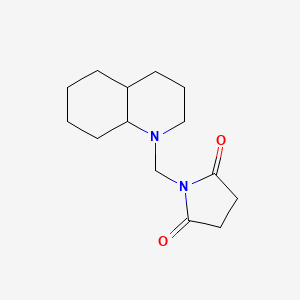
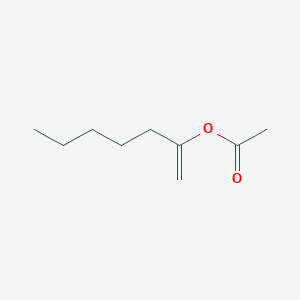
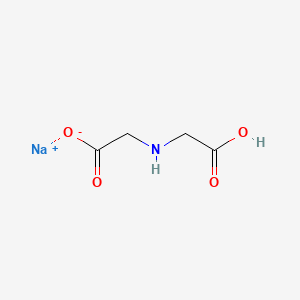
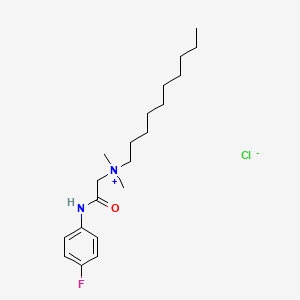
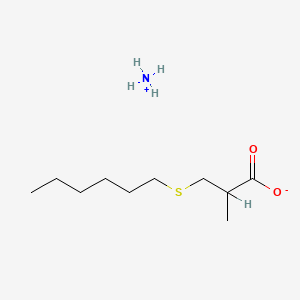
![(2-Hydroxyethyl)[11-[(2-hydroxyphenethyl)methylamino]undecyl]methylphenacylammonium chloride](/img/structure/B12699595.png)
